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For Researchers, Scientists, and Drug Development Professionals

Introduction
MG-115 is a potent, reversible, and cell-permeable proteasome inhibitor. It is a peptide

aldehyde (Z-Leu-Leu-Nva-CHO) that primarily targets the chymotrypsin-like activity of the 26S

proteasome. By inhibiting the proteasome, MG-115 blocks the degradation of ubiquitinated

proteins, leading to their accumulation. This disruption of protein homeostasis affects various

cellular processes, including cell cycle progression, apoptosis, and the activation of signaling

pathways such as NF-κB. These characteristics make MG-115 a valuable tool for studying the

ubiquitin-proteasome system and a potential therapeutic agent in diseases like cancer.

Mechanism of Action
MG-115 exerts its biological effects by inhibiting the 26S proteasome, a large multi-catalytic

protease complex responsible for the degradation of the majority of intracellular proteins in

eukaryotic cells. The proteasome plays a critical role in maintaining cellular protein quality

control and regulating the levels of key cellular proteins involved in signal transduction, cell

cycle control, and apoptosis.

The canonical NF-κB signaling pathway is a key process regulated by the proteasome. In

unstimulated cells, the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) is

held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an upstream

signal, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and
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subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear

localization signal (NLS) on the p65 subunit of NF-κB, allowing it to translocate to the nucleus

and activate the transcription of target genes involved in inflammation, immunity, and cell

survival.

MG-115, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα. This

leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB,

thereby inhibiting its nuclear translocation and transcriptional activity.

By inducing the accumulation of pro-apoptotic proteins and inhibiting anti-apoptotic pathways

like NF-κB, MG-115 can effectively trigger programmed cell death in cancer cells.
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Parameter Value Cell Line/System Notes

Ki (20S Proteasome) 21 nM
Purified 20S

proteasome

Represents the

inhibitor constant for

the 20S catalytic core

of the proteasome.[1]

[2][3][4]

Ki (26S Proteasome) 35 nM
Purified 26S

proteasome

Represents the

inhibitor constant for

the intact 26S

proteasome complex.

[1][2][3][4]

Effective

Concentration for

Apoptosis Induction

30 µM Rat-1 and PC12 cells

Concentration at

which apoptosis was

observed after 4 hours

of treatment.[2]

Effective

Concentration for NF-

κB Inhibition

10 µM Isolated rat islets

Concentration that

counteracted the

suppressive effects of

IL-1β, which is known

to activate NF-κB.[2]

Effective

Concentration for

Insulin Receptor

Expression Increase

50 µM COS-7 cells (mutant)

Increased the

expression of mutant

insulin receptors after

2 hours of treatment.

[2]

Note: A comprehensive table of IC50 values for MG-115 across a wide range of cancer cell

lines is not readily available in the public domain. The provided data is based on specific

reported effective concentrations.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.researchgate.net/figure/The-effect-of-various-doses-of-MG115-a-b-c-MG2M-d-e-f-and-calpain-inhibitor-I_fig6_13997705
https://www.glpbio.com/mg-115.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.medchemexpress.com/apg-115.html
https://www.researchgate.net/figure/The-effect-of-various-doses-of-MG115-a-b-c-MG2M-d-e-f-and-calpain-inhibitor-I_fig6_13997705
https://www.glpbio.com/mg-115.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.medchemexpress.com/apg-115.html
https://www.glpbio.com/mg-115.html
https://www.glpbio.com/mg-115.html
https://www.glpbio.com/mg-115.html
https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is for determining the cytotoxic effects of MG-115 on a given cell line.

Materials:

MG-115 (stock solution in DMSO)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

96-well cell culture plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

MG-115 Treatment:

Prepare serial dilutions of MG-115 in complete culture medium from a concentrated stock

solution. It is recommended to perform a wide range of concentrations in the initial

experiment (e.g., 0.1 µM to 100 µM).
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Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of MG-115. Include a vehicle control (medium with the same

concentration of DMSO used for the highest MG-115 concentration).

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a

microscope.

Formazan Solubilization:

Carefully remove the medium from each well.

Add 100 µL of the solubilization solution to each well.

Mix gently with a pipette to dissolve the formazan crystals.

Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the log of the MG-115 concentration to

determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Western Blot for Apoptosis Markers (Cleaved Caspase-3
and PARP)
This protocol is for detecting the induction of apoptosis by MG-115.
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Materials:

MG-115

6-well cell culture plates

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with the desired concentrations of MG-115 (and a vehicle control) for the

specified time.

After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-

cold lysis buffer per well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blot:

Normalize the protein concentrations and prepare the samples with Laemmli buffer.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies (e.g., cleaved caspase-3, PARP, and a

loading control like β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:

Add the chemiluminescent substrate to the membrane and visualize the protein bands

using an imaging system.

The appearance of cleaved caspase-3 and cleaved PARP fragments indicates the

induction of apoptosis.
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Analysis of NF-κB (p65) Nuclear Translocation by
Western Blot
This protocol is for determining the effect of MG-115 on the subcellular localization of the NF-

κB p65 subunit.

Materials:

MG-115

NF-κB activating agent (e.g., TNF-α)

Nuclear and Cytoplasmic Extraction Kit (or buffers for manual fractionation)

Primary antibodies (e.g., anti-p65, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic

marker])

Other materials as listed in the Western Blot protocol.

Procedure:

Cell Treatment:

Seed cells in 10 cm dishes and grow to 70-80% confluency.

Pre-treat the cells with MG-115 at the desired concentration for 1-2 hours.

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 15-30

minutes. Include appropriate controls (untreated, TNF-α only, MG-115 only).

Nuclear and Cytoplasmic Fractionation:

Following treatment, wash the cells with ice-cold PBS.

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the

manufacturer's protocol of a commercial kit or a standard biochemical protocol. This

typically involves sequential lysis with hypotonic and hypertonic buffers to separate the

cytoplasm from the nucleus.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot Analysis:

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

Perform western blotting as described in the apoptosis protocol.

Load equal amounts of protein from the cytoplasmic and nuclear extracts.

Probe the membranes with antibodies against p65, a nuclear marker (e.g., Lamin B1), and

a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

Data Analysis:

In TNF-α stimulated cells, an increase in p65 in the nuclear fraction and a decrease in the

cytoplasmic fraction is expected.

In cells pre-treated with MG-115, the TNF-α-induced nuclear translocation of p65 should

be inhibited, resulting in p65 remaining predominantly in the cytoplasmic fraction.

Mandatory Visualization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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